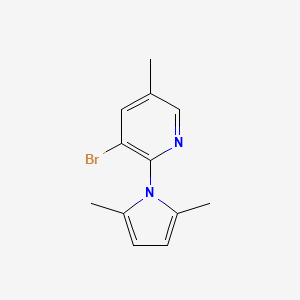
(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 . It’s used in scientific research.
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” consists of a pyridine ring substituted with a fluorine atom and a methyl group, and a pyrrolidine ring attached via a methanone group . Further structural analysis would require more specific data.Chemical Reactions Analysis
The pyrrolidine ring in the molecule is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific chemical reactions involving “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” are not detailed in the available resources.Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” has a molecular weight of 208.23 . Additional physical and chemical properties are not specified in the available resources.Future Directions
The future directions for research on “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” could include exploring its potential applications in drug discovery and development, given the known versatility of the pyrrolidine ring . Further studies could also focus on its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
(2-fluoro-5-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-8-6-9(10(12)13-7-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYHDJTEURMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














